molecular formula C10H14N2O2 B1444251 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole CAS No. 1492724-25-0

1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

Cat. No.: B1444251
CAS No.: 1492724-25-0
M. Wt: 194.23 g/mol
InChI Key: LNBRIJGQCIYBTI-UHFFFAOYSA-N
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Description

1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole (CAS 1492724-25-0) is a high-purity chemical building block supplied as a powder and recommended for storage at 2-8°C . This compound belongs to the imidazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of bioactive molecules and natural products like the amino acid histidine . The molecular structure features an imidazole ring linked via a carbonyl group to a tetrahydropyran (oxane) ring, resulting in a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol . The imidazole ring is electron-rich and aromatic, known for its amphoteric nature (acting as both an acid and a base) and its ability to function as both a hydrogen bond donor and acceptor, which is critical for molecular recognition in biological systems . This makes it a valuable synthon for constructing more complex molecules, particularly in drug discovery programs targeting antibacterial, antifungal, anti-inflammatory, and anticancer agents . Researchers utilize this compound in the synthesis and functionalization of heterocyclic systems, where it can serve as a precursor for developing novel ligands, catalysts, and pharmaceutical intermediates . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-methylimidazol-2-yl)-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-5-4-11-10(12)9(13)8-2-6-14-7-3-8/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBRIJGQCIYBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The imidazole moiety is critical in enzymatic catalysis and serves as a building block for numerous bioactive molecules.

Catalytic Role : Imidazole derivatives often act as acid-base catalysts in biological systems. They facilitate reactions by stabilizing transition states and participating in proton transfer processes. This property is particularly relevant for this compound, as it can mimic the action of histidine residues found in enzymes, enhancing reaction rates under physiological conditions .

Nucleophilic Activity : The neutral form of imidazole can act as a nucleophile, attacking electrophilic centers in substrates. This is significant for the compound's potential interactions with various biological targets, including proteins and nucleic acids .

Biological Activities

This compound exhibits several biological activities:

  • Antimicrobial Properties : Compounds with imidazole structures are often explored for their antimicrobial effects. Studies suggest that similar derivatives can inhibit bacterial growth and exhibit antifungal activity .
  • Antitumor Activity : Research indicates that imidazole derivatives can possess antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, modifications on the imidazole ring have shown promising results against various cancer cell lines .
  • Anti-inflammatory Effects : Imidazole compounds are also noted for their anti-inflammatory properties. They may modulate immune responses and reduce inflammation through various biochemical pathways .

Data Table of Biological Activities

Biological Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AntitumorKinase inhibition (e.g., BRAF)
Anti-inflammatoryModulation of cytokine production
Enzyme catalysisAcid-base catalysis

Case Studies

  • Antitumor Activity : A study investigated the effect of this compound on BRAF mutant melanoma cells. The compound demonstrated significant inhibitory activity with an IC50 value indicating potent efficacy against tumor growth .
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of imidazole derivatives, highlighting the ability of this compound to inhibit the growth of pathogenic bacteria, suggesting its potential use in treating infections .
  • Anti-inflammatory Mechanism : In vitro studies revealed that the compound could effectively reduce pro-inflammatory cytokines in activated macrophages, supporting its role as an anti-inflammatory agent .

Scientific Research Applications

Pharmaceutical Applications

Imidazole derivatives are widely recognized for their biological activities, including antimicrobial and antifungal properties. The specific application of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole in pharmaceuticals is under investigation due to its potential role as a scaffold for drug development.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with imidazole rings exhibit significant antibacterial and antifungal activity. The oxane substituent may enhance these properties by improving solubility or bioavailability.

Agrochemical Applications

The agricultural sector has shown interest in imidazole derivatives for their potential use as pesticides or herbicides. The unique structure of this compound may contribute to the development of new agrochemicals that are more effective and environmentally friendly.

  • Case Study : A study on imidazole-based fungicides demonstrated that modifications to the imidazole ring can lead to increased efficacy against specific plant pathogens. The incorporation of carbonyl groups has been linked to improved activity profiles.

Material Science

Imidazoles are also utilized in the synthesis of polymers and materials with unique properties. The incorporation of this compound into polymer matrices may result in materials with enhanced thermal stability or mechanical properties.

  • Polymer Development : Research has shown that imidazole-containing polymers exhibit improved conductivity and thermal properties, making them suitable for applications in electronics and coatings.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Imidazole derivatives vary widely based on substituents at the 1- and 2-positions. Key comparisons include:

Compound Name Substituent (Position 2) Molecular Weight Key Properties Reference
1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole Oxane-4-carbonyl ~238 (estimated) Polar, moderate solubility in polar solvents (inferred)
1-Nonylimidazole (Entry 1a) Nonyl chain 194 Lipophilic, low water solubility
1-Methyl-2-styryl-1H-imidazole (3a) Styryl group 266 Planar structure, UV-active
1-Methyl-2-(methylthio)-1H-imidazole Methylthio 142 Electron-rich, reactive in nitration
  • Lipophilicity vs. Polarity: The oxane-4-carbonyl group increases polarity compared to alkyl chains (e.g., 1-nonylimidazole), likely improving solubility in polar solvents like ethanol or DMF .
  • Electron Effects : The electron-withdrawing nature of the carbonyl group may reduce the electron density of the imidazole ring, contrasting with electron-donating groups like methylthio (). This could hinder electrophilic substitution reactions, such as nitration, which proceed more readily in electron-rich imidazoles .

Reactivity in Catalytic Reactions

The C-2 substituent significantly impacts reactivity. For example:

  • Palladium-Catalyzed Alkenylation : Styryl-substituted imidazoles (e.g., 3a–3d in ) undergo efficient C-2 alkenylation with styrenes. The bulky oxane-4-carbonyl group in the target compound may sterically hinder similar reactions, necessitating modified catalytic conditions .
  • This contrasts with halogenation/alkynylation strategies used for fluorophore synthesis (e.g., 1a–1b in –10) .

Preparation Methods

General Synthetic Approaches to Imidazole Derivatives

The synthesis of substituted imidazoles, including 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, typically involves the formation of the imidazole ring through cyclization reactions that assemble the heterocyclic core while introducing desired substituents. Recent advances (2018-present) in imidazole synthesis emphasize regioselective bond formation and functional group compatibility.

Key strategies include:

  • Cyclization of imidamides with carbonyl-containing reagents: Imidamides can react with various carbonyl compounds under acidic or catalytic conditions to form substituted imidazoles with control over substitution at N-1 and C-2 positions.

  • Use of α-azidoenones and nitriles: These reactants can undergo metal-free or catalyzed cyclizations to yield tri- or tetrasubstituted imidazoles, often tolerating functional groups such as esters, sulphones, and aryl halides.

  • Catalytic methods: Transition metal catalysts (e.g., rhodium, copper, iron, gold) and organocatalysts (e.g., N-heterocyclic carbenes) have been employed to promote ring formation and substitution pattern control.

  • Multicomponent reactions: Combining amines, aldehydes, and other building blocks in one-pot procedures facilitates efficient imidazole synthesis with diverse substitution.

These methodologies provide a foundation for preparing complex imidazole derivatives like this compound.

Specific Considerations for this compound

Given the structure of this compound, the synthetic route must achieve:

A plausible synthetic pathway involves:

  • Step 1: Synthesis of 1-methylimidazole intermediate. Starting from imidazole, selective methylation at the N-1 position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

  • Step 2: Introduction of the oxane-4-carbonyl moiety. This can be accomplished by acylation of the 2-position of the 1-methylimidazole with a suitable tetrahydropyran-4-carbonyl chloride or anhydride, using a base like triethylamine to facilitate nucleophilic substitution.

  • Step 3: Purification and characterization. The product is typically isolated as a powder with high purity (>95%) and stored at low temperatures (around 4°C) to maintain stability.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting material 1-methylimidazole or imidazole (for methylation)
Methylation agent Methyl iodide or dimethyl sulfate
Acylation reagent Tetrahydropyran-4-carbonyl chloride or anhydride
Solvent Acetonitrile, dichloromethane
Base Triethylamine or similar
Temperature 0–25°C
Reaction time Several hours (typically 2–6 hours)
Product form Powder
Purity ≥95%
Storage temperature 4°C

Research Findings and Optimization

  • Selectivity: Methylation at N-1 is highly selective under controlled conditions, avoiding overalkylation.

  • Functional group tolerance: The tetrahydropyran ring is stable under the acylation conditions, allowing for clean incorporation without ring opening.

  • Yield optimization: Using freshly prepared acyl chloride and dry solvents improves yield and purity.

  • Purification: Crystallization or column chromatography can be employed to achieve high purity.

  • Stability: The compound is stable as a powder stored at 4°C, minimizing decomposition or hydrolysis.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole?

  • Methodology :

  • Step 1 : Start with a substituted imidazole core (e.g., 1-methylimidazole derivatives).
  • Step 2 : Introduce the oxane-4-carbonyl moiety via nucleophilic acyl substitution or coupling reactions. For example, use a chlorosulfonic acid-mediated reaction to functionalize the imidazole ring .
  • Step 3 : Optimize reaction conditions (solvent, catalyst, temperature). Evidence from similar compounds shows that replacing Pd/C with Raney Ni as a catalyst avoids dehalogenation and improves yields (e.g., 92% yield in cyclization steps) .
  • Step 4 : Purify via column chromatography or recrystallization, validated by LC-MS or NMR .

Q. How can structural characterization of this compound be systematically performed?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm carbonyl (C=O) and imidazole ring vibrations (e.g., 1650–1700 cm⁻¹ for carbonyl) .
  • NMR : Use ¹H/¹³C NMR to assign protons and carbons. For example, the oxane ring protons appear as multiplets (δ 3.5–4.5 ppm), while the imidazole methyl group resonates near δ 3.0–3.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validate purity (e.g., <0.4% deviation between calculated and observed C/H/N ratios) .

Advanced Research Questions

Q. How can contradictory data in synthesis yields be resolved?

  • Case Study : A study on imidazole derivatives reported inconsistent yields (60–92%) during cyclization .

  • Root Cause Analysis :
  • Catalyst choice (Pd/C vs. Raney Ni) affects side reactions (e.g., dehalogenation).
  • Solvent polarity (ethanol vs. water) influences intermediate stability.
  • Resolution :
  • Use Raney Ni to suppress dehalogenation .
  • Monitor reaction progress via LC-MS to identify byproducts early .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., fungal CYP51 for antifungal activity). For example, docking studies of similar imidazoles revealed binding poses with ΔG values <−8 kcal/mol .
  • QSAR Modeling : Correlate substituent effects (e.g., oxane ring size) with activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can reaction byproducts be minimized during scale-up?

  • Process Optimization :

  • Temperature Control : Maintain 45°C during cyclization to avoid incomplete ring closure (yields drop to <50% at 25°C) .
  • Catalyst Recycling : Reuse Raney Ni via filtration, reducing cost and waste .
  • Inert Atmosphere : Use N₂ to prevent oxidation of sensitive intermediates .

Methodological Challenges

Q. What strategies are effective in resolving ambiguous NMR assignments?

  • Approach :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC can link imidazole C2 protons to carbons at δ 120–130 ppm .
  • Deuterated Solvents : Use DMSO-d₆ to enhance solubility and signal resolution for polar intermediates .
  • Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 2-ethyl-4-methylimidazole derivatives) .

Q. How can the hydrolytic stability of the oxane-4-carbonyl group be evaluated?

  • Experimental Design :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours.
  • LC-MS Monitoring : Quantify degradation products (e.g., free oxane-4-carboxylic acid) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) under physiological conditions (e.g., pH 7.4, 37°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

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